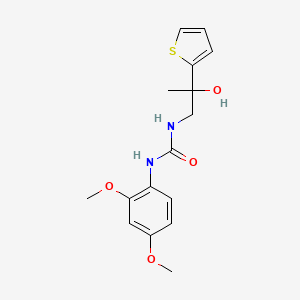

1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea

Description

Properties

IUPAC Name |

1-(2,4-dimethoxyphenyl)-3-(2-hydroxy-2-thiophen-2-ylpropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4S/c1-16(20,14-5-4-8-23-14)10-17-15(19)18-12-7-6-11(21-2)9-13(12)22-3/h4-9,20H,10H2,1-3H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKPPXPJHFZNLMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)NC1=C(C=C(C=C1)OC)OC)(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

a. 1-(4-Fluorophenyl)-3-[2-hydroxy-2-(thiophen-2-yl)propyl]urea (BG15239)

- Structure : Differs from the target compound by replacing the 2,4-dimethoxyphenyl group with a 4-fluorophenyl moiety.

- Properties : Fluorine’s electron-withdrawing nature may reduce solubility compared to the methoxy groups in the target compound. Melting point and yield data are unavailable, but its molecular weight (294.34 g/mol) is lower due to the absence of methoxy groups .

- Relevance : Highlights how aryl substituents modulate electronic and steric properties.

b. Fluconazole-Based Urea Derivatives ()

Compounds 8d–8g (e.g., 8d: 1-(4-Bromophenyl)-3-(thiadiazolyl)urea) share a urea core but incorporate thiadiazole rings and halogenated aryl groups.

- The target compound lacks this motif, relying on thiophene for aromatic interactions.

- Physical Properties : Melting points range from 145–160°C, suggesting moderate crystallinity influenced by substituents. Yields (56–70%) are comparable to typical urea syntheses .

c. Tetrahydrobenzo[b]thiophene Ureas ()

Compounds 7a–7d feature fused tetrahydrobenzo[b]thiophene systems with benzoyl or cyano groups.

Physicochemical Properties

*Calculated based on molecular formulas.

Pharmacological Implications

- Antifungal Potential: Fluconazole-based derivatives () demonstrate that halogenated aryl groups improve activity against fungal targets like Candida albicans. The target compound’s dimethoxyphenyl group may offer similar advantages via enhanced membrane penetration .

- Kinase Inhibition : Compound 170 (), a CK1δ inhibitor with a dimethoxyphenyl group, suggests that such substituents may stabilize enzyme interactions. The target compound’s hydroxypropyl-thiophene chain could mimic similar binding motifs .

Preparation Methods

Retrosynthetic Analysis and Strategic Route Selection

Core Structural Disassembly

The target compound comprises two primary subunits:

- Aryl urea moiety : 2,4-Dimethoxyphenyl group linked via a urea bridge.

- Hydroxy-thiophene propyl arm : 2-Hydroxy-2-(thiophen-2-yl)propyl chain.

Retrosynthetic cleavage suggests two convergent approaches:

Synthetic Methodologies and Experimental Protocols

Route 1: Isocyanate-Amine Condensation

Synthesis of 2-Isocyanato-1,3-dimethoxybenzene

Procedure :

- Phosgenation : React 2,4-dimethoxyaniline (1.0 equiv) with triphosgene (0.33 equiv) in anhydrous dichloromethane at 0–5°C.

- Quenching : Add saturated NaHCO₃ to neutralize excess phosgene.

- Isolation : Extract with DCM, dry over MgSO₄, and evaporate under reduced pressure.

Yield : 78–85% (colorless liquid; IR: 2270 cm⁻¹ [N=C=O stretch]).

Preparation of 2-Hydroxy-2-(thiophen-2-yl)propan-1-amine

Stepwise Synthesis :

- Grignard Addition : Treat thiophene-2-carbaldehyde with methylmagnesium bromide to form 2-(thiophen-2-yl)propan-2-ol.

- Gabriel Synthesis : Convert alcohol to amine via phthalimide intermediate, followed by hydrazinolysis.

Characterization :

- ¹H NMR (400 MHz, CDCl₃): δ 1.52 (s, 6H, C(CH₃)₂), 3.21 (br s, 2H, NH₂), 7.02–7.45 (m, 3H, thiophene-H).

Urea Bond Formation

Optimized Conditions :

- Solvent : Anhydrous THF

- Temperature : 60°C, 12 h

- Molar Ratio : Isocyanate:amine = 1:1.2

Workup :

- Filter precipitated urea.

- Recrystallize from ethanol/water (3:1).

Route 2: Urea Derivative Functionalization

Synthesis of 1-(2,4-Dimethoxyphenyl)urea

Procedure :

Yield : 68% (white crystals).

Alkylation with Thiophene-Containing Epoxide

Epoxide Preparation :

- Epoxidize allylthiophene using m-CPBA.

Ring-Opening Reaction :

Challenges :

- Regioselectivity issues necessitate chromatographic purification.

Analytical Validation and Spectral Data

Spectroscopic Characterization

| Technique | Key Peaks | Assignment |

|---|---|---|

| IR (KBr) | 3320 cm⁻¹, 1645 cm⁻¹ | N-H stretch, C=O urea |

| ¹H NMR | δ 3.85 (s, 6H, OCH₃), δ 5.21 (s, 1H, OH) | Methoxy groups, hydroxyl proton |

| ¹³C NMR | δ 156.8 (urea C=O), δ 110.4–152.3 (aromatic) | Carbonyl and aromatic carbons |

Reaction Optimization and Mechanistic Insights

Challenges and Mitigation Strategies

Hydroxyl Group Protection

Regioselectivity in Thiophene Functionalization

- Strategy : Employ directing groups (e.g., sulfonic acid) to control substitution patterns.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.